Echinatina

Descripción general

Descripción

Echinatin es un derivado de chalcona de origen natural, específicamente una retrochalcona, aislada de las raíces de especies de Glycyrrhiza como Glycyrrhiza echinata, Glycyrrhiza uralensis, Glycyrrhiza inflata y Glycyrrhiza glabra . Es un ingrediente activo en el regaliz, una medicina herbal tradicional ampliamente utilizada por sus propiedades antiinflamatorias, antioxidantes y hepatoprotectoras . Echinatin ha ganado una atención significativa en los últimos años debido a sus posibles aplicaciones terapéuticas en diversas enfermedades, incluidos los trastornos inflamatorios, el cáncer y las enfermedades metabólicas .

Aplicaciones Científicas De Investigación

Química: Echinatin sirve como un valioso precursor para la síntesis de diversos derivados de chalcona con posibles actividades biológicas.

Biología: Echinatin exhibe significativas propiedades antioxidantes y antiinflamatorias, lo que lo convierte en un tema de interés en estudios relacionados con el estrés oxidativo y la inflamación.

Medicina: Echinatin ha demostrado efectos terapéuticos potenciales en diversas enfermedades, incluidos el cáncer, los trastornos metabólicos y las afecciones inflamatorias. .

Industria: Echinatin se utiliza en el desarrollo de productos de salud naturales y suplementos debido a sus beneficiosos efectos para la salud.

Mecanismo De Acción

Echinatin ejerce sus efectos a través de múltiples objetivos y vías moleculares :

Acción antiinflamatoria: Echinatin inhibe la activación del inflamasoma NLRP3 uniéndose a la proteína de choque térmico 90 (HSP90), inhibiendo su actividad ATPasa e interrumpiendo la asociación entre la cocaptadora SGT1 y HSP90-NLRP3. Esto conduce a la supresión de citoquinas proinflamatorias como la interleucina-1β y la interleucina-18.

Acción antioxidante: Echinatin activa la vía del factor 2 relacionado con el factor eritroide 2 nuclear (Nrf2) al interactuar con la proteína 1 asociada a ECH similar a Kelch (Keap1).

Acción anticancerígena: Echinatin induce la apoptosis y la autofagia en las células cancerosas al inactivar la vía de señalización Akt / mTOR.

Análisis Bioquímico

Biochemical Properties

Echinatin interacts with several biomolecules, including heat-shock protein 90 (HSP90), and disrupts the association between the cochaperone SGT1 and HSP90-NLRP3 . This interaction effectively suppresses the activation of NLRP3 inflammasome .

Cellular Effects

Echinatin has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting NLRP3 inflammasome activation . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Echinatin exerts its effects at the molecular level through binding interactions with biomolecules, such as HSP90 . It inhibits the ATPase activity of HSP90, leading to the disruption of the association between the cochaperone SGT1 and HSP90-NLRP3 .

Temporal Effects in Laboratory Settings

The effects of Echinatin have been observed over time in laboratory settings. In particular, Echinatin has been shown to inhibit NLRP3 inflammasome activation and ameliorate LPS-induced septic shock and dextran sodium sulfate–induced colitis in mice .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Echinatin se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de condensación de Claisen-Schmidt entre 4-hidroxiacetofenona y 4-metoxibenzaldehído en presencia de una base como hidróxido de sodio o hidróxido de potasio . La reacción generalmente ocurre en un solvente de etanol o metanol bajo condiciones de reflujo. El producto resultante se purifica luego mediante recristalización o cromatografía en columna.

Métodos de producción industrial: La producción industrial de echinatin a menudo implica la extracción y el aislamiento de las raíces de regaliz. Las raíces primero se secan y se muelen en un polvo fino. El polvo luego se somete a extracción con solvente utilizando solventes como etanol o metanol. El extracto se concentra y se purifica mediante diversas técnicas cromatográficas para obtener echinatin puro .

Análisis De Reacciones Químicas

Tipos de reacciones: Echinatin experimenta varios tipos de reacciones químicas, que incluyen reacciones de oxidación, reducción y sustitución .

Reactivos y condiciones comunes:

Oxidación: Echinatin se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas. La oxidación generalmente conduce a la formación de las correspondientes quinonas u otros derivados oxidados.

Reducción: La reducción de echinatin se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio. Esta reacción a menudo da como resultado la formación de dihidrochalconas.

Sustitución: Echinatin puede sufrir reacciones de sustitución, particularmente sustitución aromática electrófila, donde se introducen sustituyentes como halógenos o grupos nitro en los anillos aromáticos.

Principales productos: Los principales productos formados a partir de estas reacciones incluyen quinonas, dihidrochalconas y diversos derivados sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .

Comparación Con Compuestos Similares

Echinatin es estructuralmente similar a otros derivados de chalcona, como licochalcona A e isoliquiritigenina . Posee propiedades únicas que lo distinguen de estos compuestos:

Licochalcona A: Tanto la echinatina como la licochalcona A exhiben propiedades antioxidantes y antiinflamatorias.

Isoliquiritigenina: La isoliquiritigenina comparte propiedades antiinflamatorias y anticancerígenas similares con la this compound.

Lista de compuestos similares:

- Licochalcona A

- Isoliquiritigenina

- Chalcona

- Flavokawain A

- Cardamonina

La combinación única de echinatin de propiedades antiinflamatorias, antioxidantes y anticancerígenas, junto con sus distintos mecanismos moleculares, la convierte en un compuesto prometedor para futuras investigaciones y desarrollo terapéutico.

Propiedades

IUPAC Name |

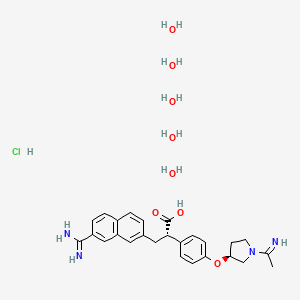

(E)-3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-16-10-14(18)8-4-12(16)5-9-15(19)11-2-6-13(17)7-3-11/h2-10,17-18H,1H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKMIJNRNRLQSS-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C=CC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)O)/C=C/C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019928 | |

| Record name | Echinatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34221-41-5 | |

| Record name | Echinatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034221415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Echinatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECHINATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3816S4UA9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1671009.png)

![3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1671011.png)

![N-(cyclopropylmethyl)-7-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-2-ethyl-N-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B1671012.png)

![3-[2-azaspiro[5.5]undecan-2-yl-(1-cyclopentyltetrazol-5-yl)methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1671015.png)